4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
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Overview
Description
4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group attached to the benzene ring and a morpholine ring attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Cyclohexyl Group: The next step involves the introduction of the cyclohexyl group. This can be achieved by reacting the benzamide with cyclohexylmethylamine under appropriate conditions.
Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring. This can be done by reacting the intermediate with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound shares structural similarities with 4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide, particularly the presence of the ethoxy and morpholine groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Another structurally related compound that exhibits similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and the cyclohexylmethyl linkage. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H30N2O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-ethoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-18-8-6-17(7-9-18)19(23)21-16-20(10-4-3-5-11-20)22-12-14-24-15-13-22/h6-9H,2-5,10-16H2,1H3,(H,21,23) |
InChI Key |
UQAXUCUWRGVLAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3 |
Origin of Product |
United States |
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